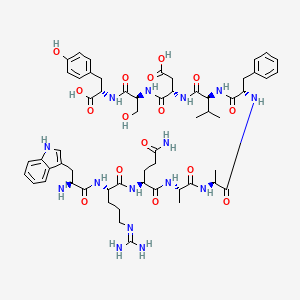
134649-29-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of β-Amyloid (12-20) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of β-Amyloid (12-20) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized for large-scale production, ensuring high purity and consistency .
化学反应分析
Types of Reactions: β-Amyloid (12-20) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of disulfide bonds between cysteine residues.
Reduction: The reverse of oxidation, where disulfide bonds are broken to form free thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other residues to study the effects on its properties and functions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with protecting groups suitable for SPPS.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups .
科学研究应用
β-Amyloid (12-20) has several scientific research applications, including:
Chemistry: Used as a model peptide to study amyloid formation and aggregation.
Biology: Investigated for its role in the formation of amyloid plaques in neurodegenerative diseases.
Medicine: Explored as a potential target for therapeutic interventions in Alzheimer’s disease.
作用机制
The mechanism of action of β-Amyloid (12-20) involves its ability to aggregate and form amyloid fibrils. These fibrils are believed to disrupt cellular function and contribute to neurodegeneration. The peptide interacts with cellular membranes, leading to the formation of toxic oligomers that can induce cell death. Molecular targets include membrane proteins and receptors involved in cellular signaling pathways .
相似化合物的比较
β-Amyloid (1-40): A longer peptide fragment of β-Amyloid, also involved in amyloid plaque formation.
β-Amyloid (1-42): Another longer fragment, more prone to aggregation and associated with Alzheimer’s disease.
β-Amyloid (25-35): A shorter fragment used in studies of amyloid toxicity.
Uniqueness: β-Amyloid (12-20) is unique due to its specific sequence and its role in the formation of amyloid plaques. It is often used as a model peptide to study the early stages of amyloid aggregation and the effects of specific amino acid residues on this process .
属性
CAS 编号 |
134649-29-9 |
|---|---|
分子式 |
C₅₇H₈₃N₁₅O₁₁ |
分子量 |
1154.36 |
序列 |
One Letter Code: VHHQKLVFF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612403.png)





![[Glu27]-PKC (19-36)](/img/structure/B612418.png)


